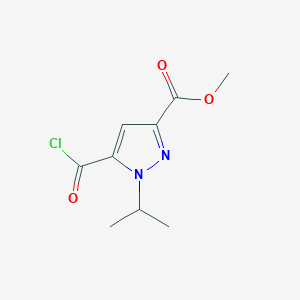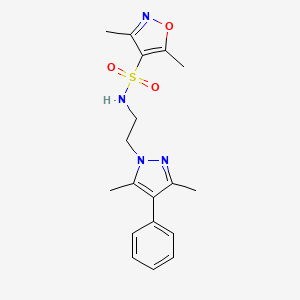![molecular formula C15H14O3 B2473242 Methyl 3'-methoxy-[1,1'-biphenyl]-4-carboxylate CAS No. 81443-43-8](/img/structure/B2473242.png)
Methyl 3'-methoxy-[1,1'-biphenyl]-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3’-methoxy-[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond This particular compound has a methoxy group (-OCH₃) attached to one of the benzene rings and a carboxylate ester group (-COOCH₃) attached to the other
Mechanism of Action
Mode of Action
It’s known that benzylic compounds can undergo reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets.
Biochemical Pathways
Similar compounds have been found to participate in various biochemical reactions, including multistep synthesis .
Pharmacokinetics
MDHB was found to have fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% .
Action Environment
The action of Methyl 4-(3-methoxyphenyl)benzoate can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other compounds can affect the stability and efficacy of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3’-methoxy-[1,1’-biphenyl]-4-carboxylate typically involves a Suzuki-Miyaura cross-coupling reaction. This reaction is performed between methyl 2-bromo-6-iodobenzoate and (4-methoxyphenyl)boronic acid in the presence of a palladium catalyst, such as bis-triphenylphosphine palladium dichloride (PdCl₂(PPh₃)₂), and a base like sodium carbonate (Na₂CO₃). The reaction is carried out in a mixture of water and tetrahydrofuran (THF) as solvents .
Industrial Production Methods
Industrial production of biphenyl derivatives, including Methyl 3’-methoxy-[1,1’-biphenyl]-4-carboxylate, often involves scalable synthetic methodologies. These methods include various metal-catalyzed cross-coupling reactions, such as Wurtz-Fittig, Ullmann, Negishi, Kumada, Stille, and Suzuki-Miyaura reactions .
Chemical Reactions Analysis
Types of Reactions
Methyl 3’-methoxy-[1,1’-biphenyl]-4-carboxylate undergoes several types of chemical reactions, including:
Electrophilic Substitution: Similar to benzene, biphenyl compounds can undergo electrophilic substitution reactions due to the presence of aromatic rings.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Substitution: The methoxy and carboxylate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like sodium carbonate, and solvents such as THF and water. Reaction conditions typically involve refluxing the reaction mixture at elevated temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can introduce various substituents onto the aromatic rings, while oxidation and reduction reactions can modify the functional groups .
Scientific Research Applications
Methyl 3’-methoxy-[1,1’-biphenyl]-4-carboxylate has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 3’-methoxy-[1,1’-biphenyl]-4-carboxylate include:
Biphenyl: The parent compound with two connected benzene rings.
3-Methylbiphenyl: A biphenyl derivative with a methyl group attached to one of the benzene rings.
4-Methoxybiphenyl: A biphenyl derivative with a methoxy group attached to one of the benzene rings.
Uniqueness
Methyl 3’-methoxy-[1,1’-biphenyl]-4-carboxylate is unique due to the presence of both methoxy and carboxylate ester groups, which impart distinct chemical properties and potential applications. These functional groups enhance the compound
Properties
IUPAC Name |
methyl 4-(3-methoxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-14-5-3-4-13(10-14)11-6-8-12(9-7-11)15(16)18-2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLLRMRHLVBIOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-{5-benzyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)-3-cyclohexylpropanamide](/img/structure/B2473159.png)


![N-(1-cyanocyclohexyl)-2-[(2-{[dimethyl(oxo)-lambda6-sulfanylidene]amino}phenyl)amino]acetamide](/img/structure/B2473162.png)


![2-(Benzo[d]isoxazol-3-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2473169.png)

![3-(1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2473171.png)
![Methyl 6,7-dimethoxy-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate](/img/structure/B2473173.png)

![N-(5-chloro-2-methylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2473175.png)

![3-Bromo-6-methoxybenzo[b]selenophene-2-carboxylic acid](/img/structure/B2473182.png)
